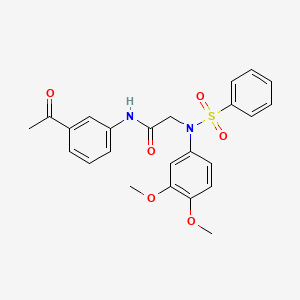![molecular formula C19H21FN2O3S B3548782 N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B3548782.png)
N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide
Overview
Description
“N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide” is a chemical compound with the linear formula C22H23FN4O3 . It has a molecular weight of 410.452 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. Its molecular weight is 410.452 , but other properties like melting point, boiling point, solubility, etc., are not available in the resources I have access to.Mechanism of Action
N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 binds to the ATP-binding site of CFTR and inhibits its function. CFTR is a chloride channel that regulates the transport of chloride ions across cell membranes. In patients with cystic fibrosis, mutations in the CFTR gene lead to the production of a defective protein that is unable to regulate chloride transport. N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 can help to restore the function of the protein by inhibiting its activity.
Biochemical and Physiological Effects
N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 has been shown to increase the activity of CFTR in cells from patients with cystic fibrosis. This leads to an increase in chloride transport across cell membranes, which can help to reduce the symptoms of the disease. N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 has also been shown to reduce the viscosity of mucus in the lungs, which can help to improve lung function in patients with cystic fibrosis.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 is a potent inhibitor of CFTR and has been extensively studied for its potential in treating cystic fibrosis. However, there are some limitations to its use in lab experiments. N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, the compound is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172. One area of research is the development of more potent inhibitors of CFTR. Another area of research is the development of inhibitors that are more soluble in water, which can make them easier to work with in lab experiments. Finally, there is a need for more research on the long-term effects of N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 in patients with cystic fibrosis.
Scientific Research Applications
N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. Cystic fibrosis is caused by mutations in the CFTR gene, which encodes the CFTR protein. N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideor-172 is a potent inhibitor of CFTR, which can help to restore the function of the protein in patients with cystic fibrosis.
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-14-10-12-16(13-11-14)26(24,25)22-18-9-5-4-8-17(18)19(23)21-15-6-2-1-3-7-15/h4-5,8-13,15,22H,1-3,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKNJTUDLPHDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3548703.png)

![2-({N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isopropylbenzamide](/img/structure/B3548717.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3548719.png)
![N-(4-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3548728.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B3548743.png)
![2-{2-[(4-methylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3548747.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3548750.png)

![N-(3-nitrophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3548758.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3,4-diethoxybenzamide](/img/structure/B3548766.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3548774.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3548793.png)
![N-benzyl-2-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B3548794.png)